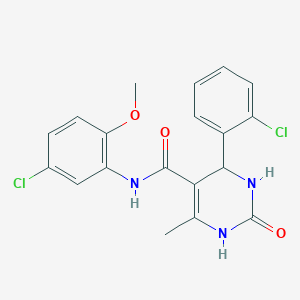![molecular formula C16H17ClO4 B4922656 2-[2-(3-chlorophenoxy)ethoxy]-1,3-dimethoxybenzene](/img/structure/B4922656.png)
2-[2-(3-chlorophenoxy)ethoxy]-1,3-dimethoxybenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[2-(3-chlorophenoxy)ethoxy]-1,3-dimethoxybenzene, also known as diclofenac, is a nonsteroidal anti-inflammatory drug (NSAID) that is widely used for the treatment of pain and inflammation. It is a member of the phenylacetic acid derivative family and is structurally related to other NSAIDs such as ibuprofen and naproxen. Diclofenac has been used for over 30 years and is available in various forms including tablets, capsules, topical gels, and injections.
Mecanismo De Acción
Diclofenac works by inhibiting the activity of cyclooxygenase (COX), an enzyme that is involved in the production of prostaglandins. Prostaglandins are mediators of inflammation and pain, and by inhibiting their production, 2-[2-(3-chlorophenoxy)ethoxy]-1,3-dimethoxybenzene is able to reduce inflammation and pain.
Biochemical and Physiological Effects:
Diclofenac has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the production of prostaglandins, reduce the expression of pro-inflammatory cytokines, and inhibit the migration of leukocytes to sites of inflammation. Diclofenac has also been shown to have antioxidant properties, which may contribute to its anti-inflammatory effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Diclofenac has several advantages for use in laboratory experiments. It is readily available and relatively inexpensive, making it accessible for use in a wide range of studies. It is also well-characterized, with a large body of literature describing its pharmacological properties and mechanisms of action. However, 2-[2-(3-chlorophenoxy)ethoxy]-1,3-dimethoxybenzene has some limitations for use in laboratory experiments. It has been shown to have variable effects depending on the experimental model used, which may limit its usefulness in certain contexts. Additionally, it has been shown to have some off-target effects, which may complicate interpretation of experimental results.
Direcciones Futuras
There are several areas of future research that could be pursued with respect to 2-[2-(3-chlorophenoxy)ethoxy]-1,3-dimethoxybenzene. One area of interest is the development of more targeted formulations of 2-[2-(3-chlorophenoxy)ethoxy]-1,3-dimethoxybenzene that could reduce the risk of off-target effects. Another area of interest is the exploration of 2-[2-(3-chlorophenoxy)ethoxy]-1,3-dimethoxybenzene's potential as a cancer treatment, as preclinical studies have shown promising results. Additionally, further studies could be conducted to better understand the mechanisms underlying 2-[2-(3-chlorophenoxy)ethoxy]-1,3-dimethoxybenzene's anti-inflammatory and analgesic effects.
Métodos De Síntesis
Diclofenac can be synthesized through a multistep process starting from 3-chlorophenol. The first step involves the conversion of 3-chlorophenol to 3-chlorobenzyl chloride through a reaction with thionyl chloride. The resulting compound is then reacted with 2-(2-hydroxyethoxy)ethanol to form 2-[2-(3-chlorophenoxy)ethoxy]ethanol. Finally, the compound is esterified with 3-methoxy-4-hydroxybenzaldehyde to form 2-[2-(3-chlorophenoxy)ethoxy]-1,3-dimethoxybenzene.
Aplicaciones Científicas De Investigación
Diclofenac has been extensively studied for its anti-inflammatory and analgesic properties. It has been shown to be effective in the treatment of a variety of conditions including rheumatoid arthritis, osteoarthritis, and ankylosing spondylitis. Diclofenac has also been studied for its potential use in the treatment of cancer, as it has been shown to have anti-tumor activity in preclinical studies.
Propiedades
IUPAC Name |
2-[2-(3-chlorophenoxy)ethoxy]-1,3-dimethoxybenzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17ClO4/c1-18-14-7-4-8-15(19-2)16(14)21-10-9-20-13-6-3-5-12(17)11-13/h3-8,11H,9-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQCHQJQGJQXYMX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC=C1)OC)OCCOC2=CC(=CC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17ClO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[2-(3-Chlorophenoxy)ethoxy]-1,3-dimethoxybenzene | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-amino-3-methyl-4-(1-naphthyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B4922584.png)
![5-[(4-chloro-3,5-dimethylphenoxy)methyl]-N-[(5-methyl-2-pyrazinyl)methyl]-3-isoxazolecarboxamide](/img/structure/B4922592.png)
![1-(2-oxo-2-phenylethyl)-4-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)pyridinium bromide](/img/structure/B4922599.png)

![4-chloro-N-{3-[(2-chloro-4-nitrophenyl)amino]propyl}benzenesulfonamide](/img/structure/B4922619.png)
![3-(methoxymethyl)-5-[3-(1H-pyrazol-4-yl)phenyl]-1,2,4-oxadiazole](/img/structure/B4922631.png)
amino]carbonyl}benzoic acid](/img/structure/B4922638.png)
![3-(4-chlorophenyl)-2-{3-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]-4-methoxyphenyl}-2,3-dihydro-4(1H)-quinazolinone](/img/structure/B4922662.png)
![N-[2-(acetylamino)phenyl]-2,6-dimethoxybenzamide](/img/structure/B4922669.png)
![N'-{4-[(2-chlorobenzyl)oxy]-3-ethoxybenzylidene}-2,4-dimethoxybenzenesulfonohydrazide](/img/structure/B4922672.png)
![4-{2-[2-(2,4-dichlorophenoxy)ethoxy]ethoxy}-3-methoxybenzaldehyde](/img/structure/B4922678.png)


